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Compound of Interest

Compound Name: Diallyldiethoxysilane
CAS No.: 13081-67-9
Cat. No.: B3046804
Get Quote

Executive Summary

Diallyldiethoxysilane (DADES) represents a specialized class of organosilanes serving as a
"D-unit" precursor (two hydrolyzable groups, two organic groups). Unlike the more common
Allyltriethoxysilane (ATES), which acts as a network former (T-unit), DADES functions primarily
as a chain extender or modifier that introduces a high density of unsaturated sites without
inducing early-stage gelation or brittleness.

This guide analyzes DADES against its primary alternatives—ATES and Vinyltrimethoxysilane
(VTMS)—focusing on hydrolysis kinetics, organic reactivity (specifically thiol-ene "click"
chemistry), and resultant network topology.

Key Differentiators

e Double Bond Density: DADES provides 2x the allyl functionality per silicon atom compared
to ATES.
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o Network Topology: DADES forms linear or cyclic siloxanes (D-units), promoting flexibility,
whereas ATES forms rigid 3D silsesquioxane cages (T-units).

e Reactivity: The allyl group (

) exhibits superior radical step-growth kinetics in thiol-ene reactions compared to vinyl
groups (

) due to reduced steric hindrance and electron-donating effects of the methylene spacer.

Chemical Architecture & Properties[1][2]

The structural fundamental difference lies in the "D" (Di-substituted) vs. "T" (Tri-substituted)
classification.
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Performance Analysis
Hydrolysis and Condensation Kinetics
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In sol-gel processing, DADES exhibits slower hydrolysis rates than ATES. The presence of two
bulky allyl groups creates steric hindrance around the silicon atom, retarding the nucleophilic
attack of water. Furthermore, having only two ethoxy groups limits DADES to forming linear
chains or cyclic oligomers (cyclotrisiloxanes/cyclotetrasiloxanes), preventing the formation of a
rigid silica network unless co-condensed with a Q-unit (e.g., TEOS) or T-unit.

Implication: DADES is rarely used as a sole precursor for coatings. It is best employed as a co-
monomer (10—-30 mol%) to reduce the modulus (stiffness) of a silica network while increasing
the organic crosslinking potential [1].

Thiol-Ene "Click" Reactivity

The allyl group is an ideal candidate for thiol-ene photopolymerization. Unlike methacrylates,
allyl-thiol reactions are not inhibited by oxygen and proceed via a step-growth mechanism that
results in uniform networks with low shrinkage stress [2].

o DADES Advantage: With two allyl groups, DADES acts as a distinct crosslinker in the
organic phase. A reaction with a dithiol (e.g., glycol dimercaptopropionate) yields a linear
polymer, whereas reaction with a trithiol yields a dense thermoset.

o Comparison: VTMS (vinyl) is less reactive in radical thiol-ene coupling than allyl silanes
because the double bond is directly attached to the electron-withdrawing silicon atom,
reducing the electron density available for the thiyl radical attack [3].

Visualizing the Reaction Pathways[3]

The following diagrams illustrate the structural divergence between DADES and ATES during
hydrolysis and the subsequent organic crosslinking mechanism.

Diagram 1: Sol-Gel Structural Divergence (D vs. T Units)
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Caption: DADES forms flexible linear/cyclic structures (D-units), while ATES forms rigid 3D
networks (T-units).

Diagram 2: Thiol-Ene Radical Cycle Mechanism
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Caption: The alternating step-growth cycle of thiol-allyl chemistry. Oxygen inhibition is
negligible.[1]

Experimental Protocols
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Protocol A: Synthesis of Allyl-Functionalized Siloxane
Oligomers (Sol-Gel)

Objective: Create a soluble, reactive oligomer using DADES as a modifier to prevent immediate
gelation.

Reagents:

Diallyldiethoxysilane (DADES)

Tetraethylorthosilicate (TEOS) - Optional, for hardness

Ethanol (Solvent)[2]

0.1 M HCI (Catalyst)

Procedure:

Stoichiometry: Mix DADES and TEOS in a molar ratio of 1:1 (for balanced
flexibility/hardness) or use pure DADES for maximum allyl density.

» Solvation: Dissolve silanes in Ethanol (50 wt% solids).
e Hydrolysis: Add 0.1 M HCI dropwise. The molar ratio of Water:Ethoxy groups (

) should be 1:1 to favor linear oligomerization over rapid gelation.

e Reaction: Stir at 60°C for 4 hours.

o Termination: Neutralize with trace ammonium hydroxide if storing, or proceed immediately to
coating.

o Result: A clear, low-viscosity sol containing allyl-functionalized siloxane oligomers ready for
organic crosslinking [4].

Protocol B: Thiol-Ene Photopolymerization

Objective: Crosslink the DADES-derived oligomer into a solid film.
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Reagents:

e Synthesized Oligomer (from Protocol A)

o Multifunctional Thiol (e.g., Pentaerythritol tetrakis(3-mercaptopropionate) - PETMP)
e Photoinitiator (e.g., DMPA or Irgacure 1173, 1 wt%)

Procedure:

o Formulation: Mix the Oligomer and Thiol. Calculate stoichiometry based on 1:1 ratio of
Allyl:Thiol functional groups.

o Note: DADES has 2 allyl groups per Si; PETMP has 4 thiols.
« Initiation: Dissolve Photoinitiator (1 wt% of total solids) into the mixture.
o Application: Spin-coat or cast onto substrate (glass/silicon).
e Curing: Expose to UV light (365 nm, ~10-20 mW/cm?) for 60—120 seconds.

» Validation: Check for disappearance of S-H peak (2570 cm~1) and Allyl C=C peak (1630
cm~1) via FTIR [5].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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